CP-195543 - 204981-48-6

CP-195543

Catalog Number: EVT-264771
CAS Number: 204981-48-6
Molecular Formula: C24H19F3O4
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-195,543 has been used in trials studying the treatment of Arthritis, Rheumatoid.
Source and Classification

CP-195543 was developed by Pfizer as part of their research into anti-inflammatory agents. It belongs to the class of compounds known as leukotriene receptor antagonists, which are designed to block the action of leukotrienes, thereby reducing inflammation and associated symptoms. The compound has been studied extensively for its pharmacological properties and mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-195543 involves several key steps, which can be categorized into initial formation and subsequent modifications. The process typically begins with the preparation of a core structure that contains essential functional groups necessary for biological activity.

  1. Initial Formation: The synthesis starts with a commercially available precursor that undergoes a series of reactions, including:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Cyclization: Forming cyclic structures that are crucial for receptor binding.
  2. Functionalization: Following the core structure formation, additional steps involve:
    • Substitution Reactions: Modifying functional groups to optimize potency and selectivity.
    • Purification: Techniques such as chromatography are employed to isolate the final product from by-products.

The synthetic pathway is designed to maximize yield while minimizing the formation of undesired compounds, ensuring high purity levels suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of CP-195543 can be described using its chemical formula, C19_{19}H22_{22}N2_2O3_3, which reflects its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Structural Features:
    • A central aromatic ring system that contributes to its binding affinity.
    • Multiple functional groups that facilitate interaction with leukotriene receptors.

Crystallographic data and computational modeling have provided insights into the three-dimensional conformation of CP-195543, aiding in understanding its binding interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

CP-195543 participates in various chemical reactions that are critical for its synthesis and modification. Key reactions include:

  1. Nucleophilic Substitution: This reaction is essential for introducing different substituents on the aromatic ring.
  2. Electrophilic Aromatic Substitution: This allows for further functionalization of the aromatic system, enhancing biological activity.
  3. Reduction Reactions: Employed to convert certain functional groups into more biologically active forms.

These reactions are carefully controlled to ensure optimal yields and purity throughout the synthesis process .

Mechanism of Action

Process and Data

The mechanism of action of CP-195543 primarily involves antagonism at the leukotriene B4 receptor sites. By binding to these receptors, CP-195543 effectively inhibits the downstream signaling pathways that lead to inflammation.

  • Key Processes:
    • Inhibition of leukocyte migration: By blocking leukotriene B4 activity, CP-195543 reduces the recruitment of inflammatory cells to sites of injury or infection.
    • Modulation of cytokine release: The compound also influences cytokine production, further contributing to its anti-inflammatory effects.

Studies have demonstrated that CP-195543 can significantly reduce markers of inflammation in various preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-195543 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.39 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects its bioavailability.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the formulation strategies for therapeutic applications .

Applications

Scientific Uses

CP-195543 has been investigated for various scientific applications, primarily in the context of inflammatory diseases such as asthma, rheumatoid arthritis, and other conditions characterized by excessive leukotriene production.

  1. Therapeutic Research: Clinical trials have explored its efficacy in reducing symptoms associated with chronic inflammatory conditions.
  2. Pharmacological Studies: Researchers utilize CP-195543 to better understand leukotriene signaling pathways and their implications in disease mechanisms.
Introduction to CP-195543: Discovery and Development Context

Historical Background of Leukotriene B4 Receptor Antagonists in Inflammation Research

Leukotriene B4 (LTB₄) emerged as a critical mediator in inflammatory pathologies following its identification in the 1980s. This bioactive lipid, derived from arachidonic acid via the 5-lipoxygenase pathway, activates high-affinity G-protein-coupled receptors (BLT₁ and BLT₂) on leukocytes. LTB₄ potently induces neutrophil chemotaxis, degranulation, and endothelial adhesion, driving tissue infiltration in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [3] [6]. Early LTB₄ antagonists faced significant challenges: poor metabolic stability, limited oral bioavailability, and off-target activities. Initial designs mimicked LTB₄'s structure, featuring polyunsaturated fatty acid chains and carboxylic acid groups. However, these compounds exhibited rapid hepatic clearance and suboptimal receptor affinity. For example, early candidates like SC-41930 and LY-255283 demonstrated proof-of-concept efficacy in neutrophil-dependent inflammation models but failed clinically due to pharmacokinetic shortcomings and complex metabolite profiles [3] [6]. The discovery of CP-195543 occurred amid efforts to overcome these barriers through strategic aromatic substitutions—replacing metabolically vulnerable alkenes with stable benzene rings—while retaining critical pharmacophores for BLT₁ antagonism [3] [10].

Table 1: Evolution of Key LTB₄ Antagonist Structures

CompoundCore Structural FeaturesPrimary Limitations
Early analogs (e.g., SC-41930)Polyunsaturated chains, carboxylic acidRapid β-oxidation, low oral bioavailability
CP-105696Biphenyl, carboxylic acidSpecies-dependent clearance, variable efficacy
EtalocibAromatic core, carboxylic acidPPARγ agonist activity complicating mechanism
CP-195543Benzopyran, trifluoromethyl, chiral dihydrobenzopyranSpecies-dependent glucuronidation (rat vs. monkey)

Rationale for CP-195543 Development: Predecessor Compound CP105696 and Pharmacodynamic Limitations

CP-105696, Pfizer's first-generation LTB₄ antagonist, exhibited promising in vitro potency (human neutrophil IC₅₀ ≈ 6.7 nM) and efficacy in acute inflammation models. Its biphenyl-carboxylic acid structure, however, incurred significant pharmacodynamic and metabolic liabilities [3] [6]. Crucially, CP-105696 demonstrated species-dependent pharmacokinetics: while reasonably stable in monkeys, it underwent rapid oxidative metabolism and glucuronidation in rodents, complicating preclinical-to-clinical translation. This metabolic instability manifested as low oral bioavailability (<25% in rats) and short elimination half-life (<2 hours), necessitating high or frequent dosing to maintain receptor coverage in vivo [7]. Additionally, CP-105696 showed unexpected activation of peroxisome proliferator-activated receptor gamma (PPARγ) in secondary assays—an off-target effect that risked confounding anti-inflammatory mechanisms and inducing insulin sensitization unrelated to LTB₄ blockade [3]. These limitations underscored the need for a successor molecule with optimized receptor specificity, metabolic resilience, and consistent cross-species exposure. CP-195543 was thus designed to retain high-affinity BLT₁ antagonism while mitigating CP-105696's flaws through targeted structural refinements [6] [10].

Strategic Objectives in CP-195543 Design: Balancing Efficacy and Metabolic Stability

The medicinal chemistry campaign developing CP-195543 pursued three interconnected objectives:

  • Enhanced Target Specificity: Eliminate PPARγ agonism via steric constraints around the carboxylic acid and introduction of a chiral benzopyran core to enforce precise receptor complementarity.
  • Metabolic Stabilization: Replace oxidation-prone aliphatic chains with aromatic rings and incorporate electron-withdrawing trifluoromethyl groups to retard cytochrome P450-mediated hydroxylation.
  • Controlled Phase II Conjugation: Position the carboxylic acid to favor reversible glucuronidation (avoiding irreversible inactivation) while minimizing reactive metabolite formation [4] [7] [9].

These goals materialized in CP-195543's structure: a (3S,4R)-dihydrobenzopyran scaffold with a trifluoromethylphenyl moiety and acetic acid side chain. The design conferred exceptional BLT₁ affinity (Ki = 4.9 nM in human neutrophils) and resistance to oxidative metabolism. In vitro microsomal stability assays revealed intrinsic clearance rates 3-fold lower than CP-105696 in human liver preparations, correlating with improved in vivo half-life (>6 hours in primates) [6] [8]. Crucially, metabolic studies identified controlled glucuronidation as CP-195543's primary clearance pathway: the carboxylic acid formed acyl glucuronides, while the secondary alcohol generated ether glucuronides. This balance prevented accumulation of reactive intermediates and enabled dose-proportional exposure—confirmed when radiolabeled studies in rats and monkeys showed >90% of metabolites represented Phase II conjugates, with minimal oxidative products [2] [9].

Table 2: Metabolic Stability Profile of CP-195543 in Preclinical Species

ParameterRatCynomolgus MonkeyImplication
Primary clearance routeGlucuronidation (carboxylate)Glucuronidation (carboxylate & hydroxyl)Species-divergent conjugation sites
Oxidative metabolites<5% of total<8% of totalLow CYP450 involvement
Plasma half-life (oral)~4 hours>6 hoursSuitable for daily dosing
Faecal excretion of unchanged~60%~45%Biliary elimination dominant

Process chemistry innovations enabled multi-kilogram synthesis via asymmetric hydrogenation of benzopyran precursors and resolution of the critical chiral centers. This contrasted with the original medicinal chemistry route that yielded mere grams, demonstrating the seamless collaboration between discovery and process teams essential for clinical translation [1] [10]. By harmonizing target potency, metabolic resilience, and scalable synthesis, CP-195543 exemplified rational drug design—advancing to Phase II trials for rheumatoid arthritis with pharmacokinetics supporting once-daily dosing [5] [8].

Properties

CAS Number

204981-48-6

Product Name

CP-195543

IUPAC Name

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid

Molecular Formula

C24H19F3O4

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1

InChI Key

NZQDWKCNBOELAI-KSFYIVLOSA-N

SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
CP 195543
CP-195543
CP195543

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.